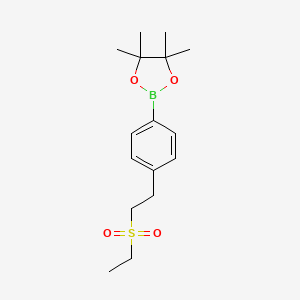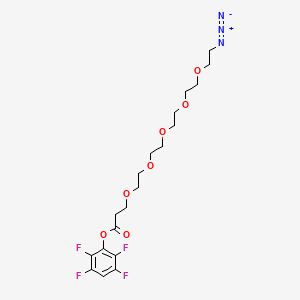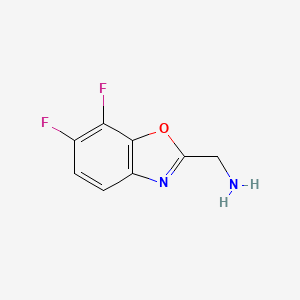![molecular formula C16H18O3 B13712501 (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]heptane core. Subsequent steps involve the introduction of the 4-methylbenzoyl group and the carboxylic acid functionality through Friedel-Crafts acylation and oxidation reactions, respectively. The reaction conditions often require the use of Lewis acids, such as aluminum chloride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and corresponding reduced aromatic compounds.
Substitution: Nitro, halo, and other substituted aromatic derivatives.
科学研究应用
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or modulation of pain signaling pathways.
相似化合物的比较
Similar Compounds
- (1S,2R,3R,4R)-3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- (1S,2R,3R,4R)-3-(4-methoxybenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14-/m1/s1 |
InChI 键 |
OLIJDVVFIGHTLM-XJFOESAGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


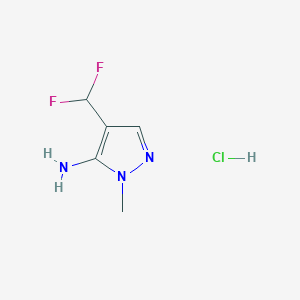



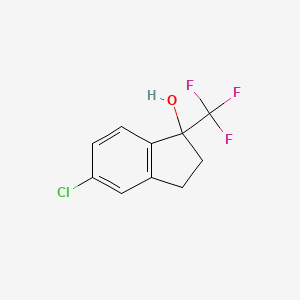
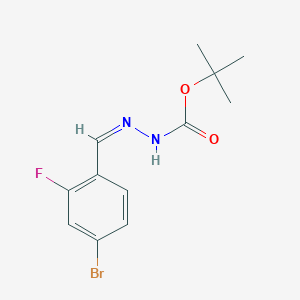

![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)

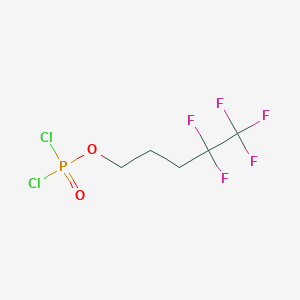
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
